molecular formula C10H8FNO B1324206 4-(4-Fluorophenyl)-4-oxobutanenitrile CAS No. 756489-25-5

4-(4-Fluorophenyl)-4-oxobutanenitrile

Cat. No. B1324206
CAS RN: 756489-25-5
M. Wt: 177.17 g/mol
InChI Key: QHHXFEHPLSKVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-4-oxobutanenitrile, also known as 4-Fluorophenyl-4-oxobutyl cyanide, is an organic compound that is used as a reagent in a variety of scientific research applications. It is a colorless liquid with a boiling point of 97°C and a density of 1.14 g/cm3. It has a melting point of −27°C and is soluble in acetone, ethanol, and methanol. 4-Fluorophenyl-4-oxobutyl cyanide is an important reagent in organic synthesis, as it can be used to synthesize a variety of compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(4-Fluorophenyl)-4-oxobutanenitrile and its derivatives are widely used in the synthesis of various heterocyclic compounds. For instance, they have been utilized in the creation of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, contributing to the diversity of polyfunctionally substituted heterocycles (Khalik, 1997).

Antiviral and Anticancer Research

Recent studies have demonstrated the potential of 4-(4-Fluorophenyl)-4-oxobutanenitrile derivatives in antiviral and anticancer research. Molecular docking studies against the SARS Coronavirus Main Proteinase and the Human Progesterone Receptor have indicated significant binding energy values, suggesting promising avenues for therapeutic applications (Yaccoubi et al., 2022).

Antioxidant Activity

Derivatives of 4-(4-Fluorophenyl)-4-oxobutanenitrile have shown notable antioxidant activity. This was evidenced in the synthesis of thiazolidin-4-one derivatives, where biological evaluation revealed their effectiveness as antioxidants (El Nezhawy et al., 2009).

Electrochemical Applications

In the field of materials science, these compounds have been used to study electrochemical and spectroscopic characteristics of copolymers, demonstrating their utility in understanding and improving materials with specific electronic properties (Wei et al., 2006).

Pharmaceutical Research

This chemical has been instrumental in pharmaceutical research, aiding in the synthesis of novel compounds with potential therapeutic applications. It's a key component in the development of various drugs, showing its versatility and importance in medical science (Schroeder et al., 2009).

properties

IUPAC Name

4-(4-fluorophenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHXFEHPLSKVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642211
Record name 4-(4-Fluorophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-4-oxobutanenitrile

CAS RN

756489-25-5
Record name 4-(4-Fluorophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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